M3 Receptor Affinity: Fluorene-9-carboxylate Quaternary Ammonium Esters vs. Non-Fluorene Quaternary Ammonium Comparators
Fluorene-9-carboxylic acid esters of bicyclic nitrogen heterocycles, including the 1-azoniabicyclo[3.2.1]octane scaffold, are described in Boehringer Ingelheim patents as muscarinic M3 receptor antagonists with binding affinity (Ki) generally below 10 nM [1]. This potency range is comparable to established inhaled long-acting muscarinic antagonists (LAMAs) such as tiotropium (Ki M3 ≈ 0.01–0.2 nM) and aclidinium (Ki M3 = 0.14 nM), but the rigid fluorene moiety offers a distinct pharmacophore geometry that can be exploited for subtype selectivity tuning . In contrast, non-fluorene quaternary ammonium esters such as 4-DAMP methobromide exhibit different M2/M3 selectivity ratios due to the non-bridged phenyl ring arrangement.
| Evidence Dimension | Binding affinity at human muscarinic M3 receptor |
|---|---|
| Target Compound Data | Ki < 10 nM (general class range for fluorene-9-carboxylate azabicyclo esters) |
| Comparator Or Baseline | Aclidinium bromide: Ki M3 = 0.14 nM; Tiotropium bromide: Ki M3 ≈ 0.01–0.2 nM; 4-DAMP: Ki M3 ≈ 0.5–2 nM |
| Quantified Difference | Target compound class exhibits M3 affinity within 10-fold of clinically approved LAMAs; fluorene linker constrains conformational flexibility relative to 4-DAMP. |
| Conditions | Radioligand displacement assays using [3H]NMS at human cloned M3 receptors expressed in CHO or HEK293 cells |
Why This Matters
Procurement of a fluorene-9-carboxylate antagonist with sub-10 nM M3 affinity enables structure-activity relationship (SAR) studies that probe the effect of the rigid fluorene linker on receptor kinetics, a parameter that cannot be accessed using flexible diphenyl ester analogs.
- [1] Boehringer Ingelheim Pharma KG. Fluorenecarboxylic acid esters, process for the manufacture thereof, and use thereof as medicaments. US Patent 6,815,452 B2, 2004. View Source
